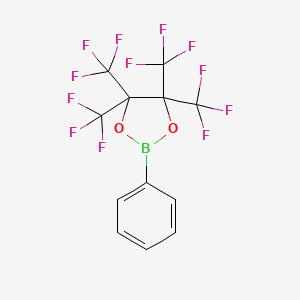
2-Phenyl-4,4,5,5-tetrakis(trifluoromethyl)-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-4,4,5,5-tetrakis(trifluoromethyl)-1,3,2-dioxaborolane is a chemical compound known for its unique structure and properties. This compound features a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring, with a phenyl group and four trifluoromethyl groups attached. The presence of trifluoromethyl groups imparts significant electron-withdrawing characteristics, making this compound highly reactive and useful in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4,4,5,5-tetrakis(trifluoromethyl)-1,3,2-dioxaborolane typically involves the reaction of phenylboronic acid with a trifluoromethylating agent under controlled conditions. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent reaction conditions and efficient production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyl-4,4,5,5-tetrakis(trifluoromethyl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boron center to a borohydride or other reduced forms.
Substitution: The phenyl group or trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce borohydrides. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
2-Phenyl-4,4,5,5-tetrakis(trifluoromethyl)-1,3,2-dioxaborolane has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound can be employed in the development of bioactive molecules and probes for biological studies.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Mecanismo De Acción
The mechanism by which 2-Phenyl-4,4,5,5-tetrakis(trifluoromethyl)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron center with various molecular targets. The electron-withdrawing trifluoromethyl groups enhance the reactivity of the boron atom, facilitating its participation in chemical reactions. The compound can form stable complexes with nucleophiles, such as hydroxyl or amino groups, leading to the formation of new bonds and functional groups.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Lacks the trifluoromethyl groups, resulting in different reactivity and applications.
4,4,5,5-Tetrakis(trifluoromethyl)-1,3,2-dioxaborolane: Similar structure but without the phenyl group, affecting its chemical behavior.
Trifluoromethylboronic Acid: Contains trifluoromethyl groups but lacks the dioxaborolane ring, leading to distinct properties.
Uniqueness
2-Phenyl-4,4,5,5-tetrakis(trifluoromethyl)-1,3,2-dioxaborolane is unique due to the combination of a phenyl group and multiple trifluoromethyl groups attached to a dioxaborolane ring. This structure imparts a high degree of reactivity and versatility, making it valuable in various chemical and industrial applications.
Propiedades
Número CAS |
23542-71-4 |
|---|---|
Fórmula molecular |
C12H5BF12O2 |
Peso molecular |
419.96 g/mol |
Nombre IUPAC |
2-phenyl-4,4,5,5-tetrakis(trifluoromethyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H5BF12O2/c14-9(15,16)7(10(17,18)19)8(11(20,21)22,12(23,24)25)27-13(26-7)6-4-2-1-3-5-6/h1-5H |
Clave InChI |
BXYINHTUNFFODB-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C(F)(F)F)C(F)(F)F)(C(F)(F)F)C(F)(F)F)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


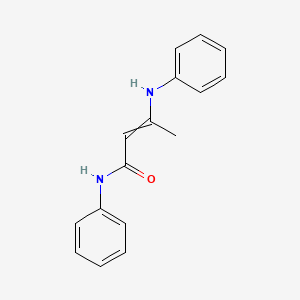
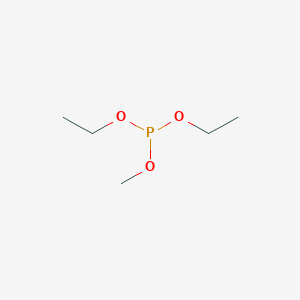

![(1S,3R,4R,5R)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-ol](/img/structure/B14698767.png)
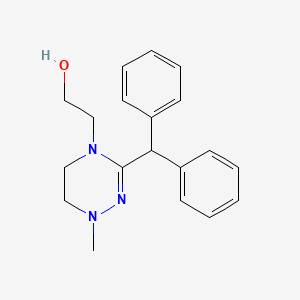
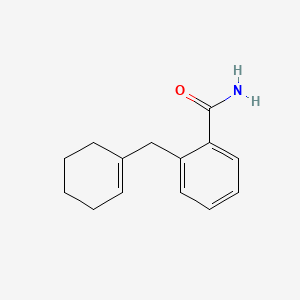




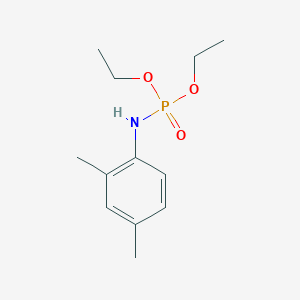
![1-Chloro-3-[(3-chloroprop-2-EN-1-YL)sulfanyl]prop-1-ene](/img/structure/B14698807.png)
![Ethyl [2-(aziridin-1-yl)ethyl]carbamate](/img/structure/B14698811.png)
![2-[1-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)-2-methoxy-2-oxoethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14698825.png)
